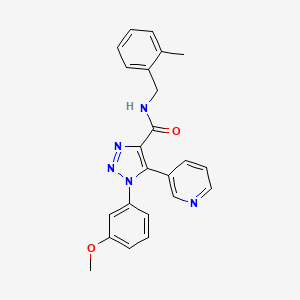

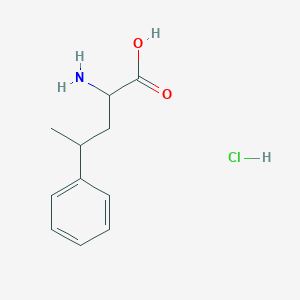

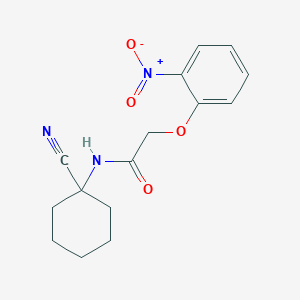

![molecular formula C15H13ClFN3O2 B2930162 2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide CAS No. 1394664-54-0](/img/structure/B2930162.png)

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide, commonly known as CFTR modulator, is a small molecule drug that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.

Mechanism of Action

CFTR modulator acts as a potentiator of CFTR function by increasing the activity of the CFTR protein at the cell surface. It binds to a specific site on the CFTR protein, known as the regulatory domain, and stabilizes the protein in an open conformation, allowing chloride ions to pass through the channel. CFTR modulator has been shown to be effective in correcting the function of several CFTR mutations, including F508del, the most common mutation in CF.

Biochemical and Physiological Effects:

CFTR modulator has been shown to increase the transport of chloride ions across cell membranes in CF patients, leading to improved lung function, reduced pulmonary exacerbations, and improved quality of life. It has also been shown to improve pancreatic function and reduce the risk of intestinal obstruction in CF patients. CFTR modulator has a favorable safety profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

CFTR modulator has several advantages for lab experiments, including its high potency, specificity, and selectivity for the CFTR protein. It can be easily synthesized in the lab, and its effects on ion transport can be measured using electrophysiological techniques. However, CFTR modulator has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For research include the development of more potent and selective CFTR modulators, the identification of new CFTR mutations that can be targeted by CFTR modulators, and the exploration of combination therapies that can enhance the efficacy of CFTR modulators. Additionally, CFTR modulator may have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, where ion transport dysfunction is a key pathogenic factor.

Synthesis Methods

The synthesis of CFTR modulator involves a multi-step process that starts with the preparation of 2-(3-chlorophenyl)acetic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with 2-fluoropyridine-4-amine to obtain the amide intermediate. The final product is obtained by reducing the amide using sodium borohydride. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

CFTR modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a protein that regulates the transport of chloride ions across cell membranes. CFTR modulator works by correcting the defective CFTR protein, thereby restoring the normal ion transport function.

properties

IUPAC Name |

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O2/c1-15(14(18)22,10-3-2-4-11(16)8-10)20-13(21)9-5-6-19-12(17)7-9/h2-8H,1H3,(H2,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUBODSEAVZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)